molecular formula C16H18N2O3S B5805556 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxamide CAS No. 5539-99-1

5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxamide

Cat. No.: B5805556
CAS No.: 5539-99-1
M. Wt: 318.4 g/mol
InChI Key: BILLZXCXJGLCDX-UHFFFAOYSA-N
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Description

5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxamide is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

5-ethyl-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-12-10(2)14(15(17)20)16(22-12)18-13(19)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILLZXCXJGLCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970736
Record name N-(3-Carbamoyl-5-ethyl-4-methylthiophen-2-yl)-2-phenoxyethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5539-99-1
Record name N-(3-Carbamoyl-5-ethyl-4-methylthiophen-2-yl)-2-phenoxyethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The Fiesselmann and Hinsberg syntheses are also significant methods for the preparation of thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Biological Activity

5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiophene-based compounds, which have been recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This compound features a thiophene ring, which is known for its ability to interact with various biological targets due to its electron-rich nature.

Research indicates that thiophene derivatives can modulate various biological pathways. The specific mechanism of action for this compound has not been fully elucidated, but it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Thiophene compounds often act as enzyme inhibitors, potentially impacting pathways related to inflammation and cancer progression.
  • Modulation of Ion Channels : Some studies suggest that thiophene derivatives can influence ion channels such as TRPM8, which plays a role in pain sensation and thermoregulation .

Antimicrobial Activity

A study highlighted the antimicrobial properties of thiophene derivatives, indicating that this compound exhibits significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of thiophene derivatives have been documented in several studies. In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha1500600
IL-61200450

The reduction in cytokine levels illustrates the compound's potential in managing inflammatory conditions.

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. For example, in MTT assays conducted on breast cancer (MCF7) and prostate cancer (PC3) cell lines, the following IC50 values were observed:

Cell Line IC50 (µM)
MCF710
PC315

These findings suggest that this compound may possess significant anticancer properties through mechanisms that warrant further investigation.

Case Studies

A notable case study involved the application of this compound in a murine model of inflammation. The administration of this compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups.

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